molecular formula C18H18F4N4O B2826552 3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775396-41-2

3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

カタログ番号 B2826552
CAS番号: 1775396-41-2
分子量: 382.363
InChIキー: OZYYSPOYJDHLJN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide” is a pyrimidine derivative . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals .

科学的研究の応用

Metabolism in Chronic Myelogenous Leukemia Treatment

The compound 3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, under the name flumatinib, is studied for its metabolism in Chronic Myelogenous Leukemia (CML) patients. Flumatinib, a tyrosine kinase inhibitor, is in Phase I clinical trials in China. The study identified 34 metabolites of flumatinib, with 7 primary metabolites confirmed by comparison with synthetic standards. The main metabolites include products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, with phase II metabolites like glucuronidation and acetylation products also detected. Flumatinib is primarily metabolized by amide bond cleavage, producing hydrolytic products. The study helps understand flumatinib's metabolic pathways in humans, which is crucial for its therapeutic application in CML treatment (Gong et al., 2010).

Nonaqueous Capillary Electrophoresis

A study on nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including 3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, focuses on separation techniques crucial for pharmaceutical quality control. The research explores factors like electrolyte type and concentration, voltage, and buffer modifier affecting separation. The method demonstrated effectiveness for analyzing synthesized samples, showing potential for quality control in pharmaceutical applications (Ye et al., 2012).

Radiosynthesis for Clinical Imaging

Research on automated radiosynthesis of tracers, including 3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, for clinical imaging applications has been conducted. This study focuses on developing radiotracers for imaging hypoxia and tau pathology, critical in medical diagnostics. The work outlines the synthesis process and the potential clinical applications of these radiotracers, which is significant for advancing medical imaging techniques (Ohkubo et al., 2021).

Synthesis and Antibacterial Evaluation

A study on the synthesis and antibacterial evaluation of novel 8-fluoro Norfloxacin derivatives, including hybrids with 3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, focuses on developing potential probes for methicillin and vancomycin-resistant Staphylococcus aureus. The study evaluates the antibacterial activity of these compounds against various bacterial strains, highlighting the significance of such research in addressing antibiotic resistance (Sunduru et al., 2011).

将来の方向性

The development of novel and promising fungicides is urgently required due to the resistance of plant fungal diseases against fungicides . Pyrimidine derivatives, such as “3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide”, could potentially play a role in this development .

特性

IUPAC Name

3-fluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F4N4O/c1-11-23-15(18(20,21)22)10-16(24-11)26-7-5-14(6-8-26)25-17(27)12-3-2-4-13(19)9-12/h2-4,9-10,14H,5-8H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYYSPOYJDHLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。